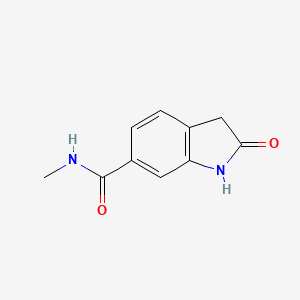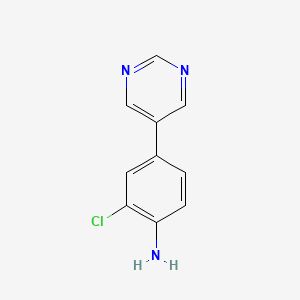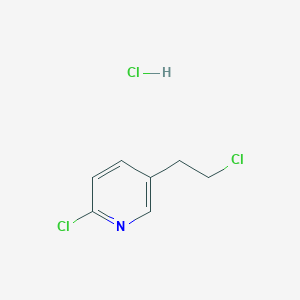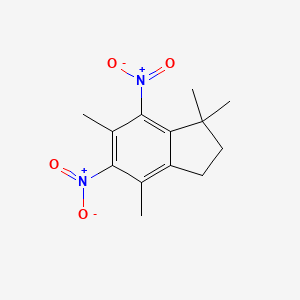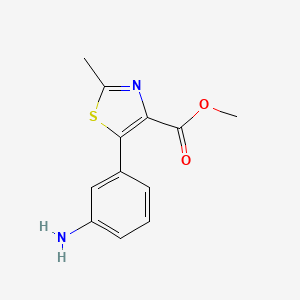
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester
Overview
Description
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is a heterocyclic compound that features a thiazole ring substituted with an amino-phenyl group, a methyl group, and a carboxylic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester typically involves the condensation of 3-aminoacetophenone with thiourea in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Halogenated thiazole derivatives
Scientific Research Applications
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation.
Pathways: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as methyl 5-aryl-3-hydroxythiophene-2-carboxylates.
Benzoxazole Derivatives: Such as benzoxazole methyl ester.
Uniqueness
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a carboxylic acid methyl ester makes it a versatile intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 5-(3-aminophenyl)-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-7-14-10(12(15)16-2)11(17-7)8-4-3-5-9(13)6-8/h3-6H,13H2,1-2H3 |
InChI Key |
QDYMCURTXYHMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)N)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
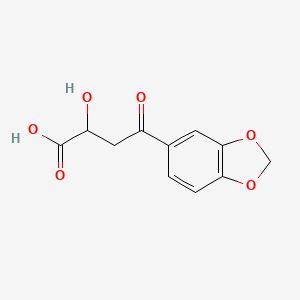


![Ethyl 4-{[(4-decylphenyl)methyl]amino}benzoate](/img/structure/B8542380.png)
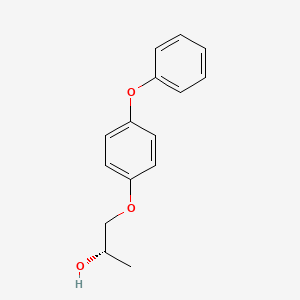
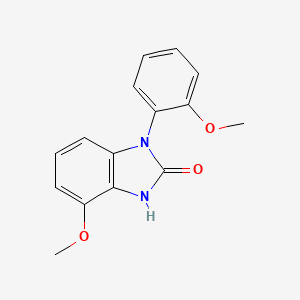
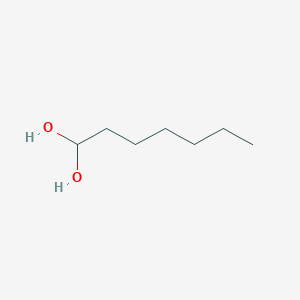
![5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8542416.png)
![2-Chloro-N-{2-[methyl(phenyl)amino]pyridin-3-yl}benzamide](/img/structure/B8542429.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B8542443.png)
